molecular formula C78H98N4O20 B1665582 瑞米西德 CAS No. 195514-63-7

瑞米西德

货号: B1665582
CAS 编号: 195514-63-7
分子量: 1411.6 g/mol
InChI 键: GQLCLPLEEOUJQC-ZTQDTCGGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AP-1903,也称为Rimiducid,是一种主要用作蛋白质二聚体的化学化合物。它是一种由两个高亲和力配体组成的同型二聚FKBP12 Phe36Val(F36V-FKBP,FKBP-F36V)突变体选择性交联剂。 该化合物以其诱导表达特定融合蛋白的细胞凋亡的能力而闻名,使其成为科学研究中的一种宝贵工具,特别是在细胞生物学和免疫治疗领域 .

科学研究应用

AP-1903 在科学研究中具有广泛的应用:

    化学: 用作各种生化分析中蛋白质二聚化的化学诱导剂。

    生物学: 促进蛋白质-蛋白质相互作用和细胞信号通路的研究所需。

    医学: 用于开发可诱导的 caspase-9 自杀基因系统,用于癌症治疗中的靶向细胞消融。

    工业: 用于生产用于研究和治疗目的的基因工程细胞

作用机制

AP-1903 通过与源自人 FK506 结合蛋白(FKBP)的药物结合域结合发挥作用。这种结合导致 caspase-9 的二聚化和随后激活,从而导致凋亡。 这种机制旨在用作血液系统癌症中使用的嵌合抗原受体(CAR)T 细胞治疗中的“安全开关” .

类似化合物:

    AP20187: 另一种用于类似应用的二聚体,但具有不同的选择性和结合特性。

    AP21967: 一种具有类似二聚化能力的化合物,但在不同的细胞环境中使用。

AP-1903 的独特性: AP-1903 由于其对 FKBP F36V-Fas 融合蛋白相对于野生型 FKBP 的高选择性而独一无二,表现出超过 50 倍的选择性。 这使得它在诱导表达这些融合蛋白的工程细胞凋亡方面特别有效 .

生化分析

Biochemical Properties

Rimiducid, when administered via chemically-inducible dimerization (CID) technologies, binds to switch proteins and dimerizes them, triggering a downstream signaling cascade . It is a homodimeric FKBP12 Phe36Val (F36V-FKBP, FKBP-F36V) mutant-selective cross-linker composed of two high-affinity ligands, each with 713-fold selectivity over endogenous FKBP .

Cellular Effects

Rimiducid is used to activate inducible caspase-9 produced by a modified gene included in some CAR T-cell therapies . This activation produces rapid induction of apoptosis in activated modified T-cells and resolution of the signs and symptoms of graft versus host disease within 24 hours . It has been reported that rimiducid can abrogate CAR T-cell–associated neurotoxicity .

Molecular Mechanism

Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9 . This binding results in dimerization and subsequent activation of caspase-9 . This system was designed to function as a “safety switch” in CAR T-cell therapy used in hematological cancers .

Temporal Effects in Laboratory Settings

Rimiducid has been reported to abrogate CAR T-cell–associated neurotoxicity . The first case of the administration of a potentially ablative dose of rimiducid (0.4 mg/kg) to a patient with B-lymphoblastic leukemia (B-ALL) with severe, prolonged ICANS was reported .

Dosage Effects in Animal Models

Rimiducid activates signaling events via Chemical Induction of Dimerization (CID) by cross-linking FKBP12-F36 fusions (Chimeric Antigen Receptor or CAR) expressed in cells in cultures and in animals in vivo .

准备方法

合成路线和反应条件: AP-1903 是通过一系列化学反应合成的,这些反应涉及将特定配体偶联形成同型二聚体结构。 合成涉及使用二甲基亚砜(DMSO)和乙醇等有机溶剂溶解化合物并促进反应 .

工业生产方法: AP-1903 的工业生产涉及使用与实验室环境类似的化学反应进行大规模合成。 该化合物通常使用高效液相色谱(HPLC)进行纯化,以达到≥98% 的纯度 .

化学反应分析

反应类型: AP-1903 主要发生二聚化反应,其中它交联 FKBP 结构域。 这种二聚化对于其作为蛋白质二聚体的功能至关重要 .

常用试剂和条件:

    试剂: 二甲基亚砜(DMSO)、乙醇

    条件: 该化合物通常溶解在 DMSO 或乙醇中以制备储存液。

主要形成的产物: 涉及 AP-1903 的反应形成的主要产物是二聚化的蛋白质复合物,它可以诱导表达靶融合蛋白的细胞凋亡 .

相似化合物的比较

    AP20187: Another dimerizer used in similar applications but with different selectivity and binding properties.

    AP21967: A compound with similar dimerization capabilities but used in different cellular contexts.

Uniqueness of AP-1903: AP-1903 is unique due to its high selectivity for FKBP F36V-Fas fusion proteins over wild-type FKBP, exhibiting over 50-fold selectivity. This makes it particularly effective in inducing apoptosis in engineered cells expressing these fusion proteins .

属性

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLCLPLEEOUJQC-ZTQDTCGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H98N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173226
Record name AP 1903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9. This binding results in dimerization and subsequent activation of caspase-9. This system was designed to function as a "safety switch" in CAR T-cell therapy used in hematological cancers. Retroviral vectors used in production of these modified cells preferentially integrate this gene nearby promoters associated with T-cell activation. This results in higher expression of the modified inducible caspase-9 product in activated T-cells. In practice, this allows for specific targeting of these active T-cells by rimiducid which results in a decrease in circulating cell numbers of over 90% in the setting of graft versus host disease. This specificity spares non-alloreactive T-cells and allows for successful reconstitution of the transplanted immune system from these cells.[24753538] Additionally, these non-alloreactive cells retain their sensitivity to rimiducid.
Record name Rimiducid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

195514-63-7
Record name Rimiducid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimiducid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AP 1903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMIDUCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimiducid
Reactant of Route 2
Reactant of Route 2
Rimiducid
Reactant of Route 3
Reactant of Route 3
Rimiducid
Reactant of Route 4
Rimiducid
Reactant of Route 5
Reactant of Route 5
Rimiducid
Reactant of Route 6
Reactant of Route 6
Rimiducid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。